molecular formula C23H27NO2S B2819173 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione CAS No. 338962-71-3

2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2819173
CAS No.: 338962-71-3
M. Wt: 381.53
InChI Key: LQTOBCGGBZEQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione is a complex organic compound with a unique structure that includes a mesitylmethyl group, a sulfanyl group, and an isoquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the mesitylmethyl group and the sulfanyl group to the isoquinolinedione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoquinolinedione core can be reduced to form dihydroisoquinolines.

    Substitution: The mesitylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the isoquinolinedione core can produce dihydroisoquinolines.

Scientific Research Applications

2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the isoquinolinedione core can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(phenylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
  • 2-{2-[(benzylsulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione

Uniqueness

2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione is unique due to the presence of the mesitylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2S/c1-15-10-16(2)20(17(3)11-15)13-27-23(4,5)14-24-21(25)12-18-8-6-7-9-19(18)22(24)26/h6-11H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTOBCGGBZEQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC(C)(C)CN2C(=O)CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.